1,4-Diisopropoxybenzene
Description
Overview of 1,4-Diisopropoxybenzene as a Chemical Intermediate
This compound, with the chemical formula C₁₂H₁₈O₂, is an aromatic ether. ontosight.aiuni.lu Structurally, it consists of a central benzene (B151609) ring to which two isopropoxy groups (–OCH(CH₃)₂) are attached at the para (1 and 4) positions. ontosight.ai This compound is typically a colorless, oily liquid with a distinct odor and is soluble in many organic solvents like alcohol and ether. ontosight.aichemicalbook.com
Its primary role in the chemical industry is as a versatile intermediate. ontosight.ai It is a precursor in the manufacturing of a range of other chemicals, including certain pharmaceuticals, polymers, and dyes. ontosight.ai A common method for its synthesis involves the Williamson ether synthesis, reacting 1,4-dihydroxybenzene (hydroquinone) with an isopropyl halide, such as isopropyl bromide, in the presence of a base. ontosight.ai Its utility also extends to its use as a solvent in specific chemical reactions. nih.govalfa-chemical.com
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| IUPAC Name | 1,4-di(propan-2-yloxy)benzene |
| Molar Mass | 194.27 g/mol |
| Appearance | Colorless oily liquid ontosight.aichemicalbook.com |
| Melting Point | 54-56°C |
| Boiling Point | 270-272°C |
| Solubility | Slightly soluble in water; soluble in organic solvents ontosight.ai |
Historical Context and Evolution of Research on this compound
Early research into the synthesis of diisopropoxybenzene derivatives, particularly from catechol (1,2-dihydroxybenzene), highlighted significant challenges for large-scale production. google.com The high susceptibility of catechol to oxidation under the required alkaline conditions made these early methods impractical for industrial application. google.com
Literature from the mid-20th century, such as a 1966 paper in the Journal of Organic Chemistry, described synthetic routes that suffered from low yields and required extensive purification steps like steam distillation. google.com A subsequent method published in 1991 reported a yield of only 9.5% for the desired diisopropoxybenzene from catechol. google.com
The evolution of research has been driven by the need for more efficient and economically viable synthesis methods. This is evidenced by patents aimed at improving production for specific applications, such as the synthesis of azo dyes and color couplers for the photographic industry. google.com Industrial research bodies, like the Changzhou Chemical Research Institute founded in 1976, have played a role in developing and manufacturing pharmaceutical intermediates including this compound, reflecting its sustained industrial importance. echemi.com
Significance of this compound in Advanced Organic Synthesis
The significance of this compound in advanced organic synthesis stems from the influence of its isopropoxy groups on the reactivity and properties of the benzene ring. These bulky groups can exert steric hindrance, which can direct the outcome of electrophilic substitution reactions and other transformations.
It serves as a key building block for more complex molecules. For instance, its derivatives are crucial starting materials. Nitration of this compound followed by reduction yields a diamine precursor essential for producing certain azo dyes and quinolone carboxylic acids. google.com The compound has also been utilized as a solvent and reactant in syntheses involving highly reactive species like pentafluorobenzene. rsc.org Furthermore, the isopropoxy groups can function as protecting groups that can be removed during a synthetic sequence, adding to its strategic value in multi-step synthesis. thieme-connect.com
The following table highlights selected research findings related to the synthesis and application of this compound.
| Research Area | Finding | Significance |
| Industrial Synthesis | A patented process describes the nitration of 1,2-diisopropoxybenzene to produce 3,4-diisopropoxy-nitrobenzene. google.com | Provides a precursor for azo dyes and photographic color couplers. google.com |
| Reaction Mechanism | The bulky isopropoxy groups in derivatives like 2-chloro-1,4-diisopropoxybenzene create steric effects that can influence reaction rates. | Allows for regioselective control in certain synthetic transformations. |
| Multi-step Synthesis | Used as a solvent and reactant in a concise synthesis of chiral tfb-box ligands, reacting with pentafluorobenzene. rsc.org | Demonstrates its utility in the construction of complex, specialized ligands for catalysis. |
| Protecting Group Chemistry | The isopropoxy group can be cleaved during certain palladium-catalyzed coupling reactions. thieme-connect.com | Highlights its role as a temporary modifying group to achieve a desired synthetic outcome. |
Scope and Objectives of Current Academic Inquiry into this compound
Current academic and industrial research continues to explore the utility of this compound. A primary objective is the optimization of its synthesis to ensure cost-effectiveness and high purity for its various applications. google.com Its role as a fundamental building block in the creation of novel organic materials and pharmaceutical intermediates remains a key focus. echemi.combldpharm.com
The market for this compound is subject to ongoing analysis, with forecasts into the next decade indicating sustained commercial interest and, consequently, a continued need for research and development. prof-research.com Academic studies feature this compound as a precursor or key intermediate in the synthesis of complex target molecules, demonstrating its established and ongoing role in the field of organic chemistry. rsc.orgresearchgate.net The development of new catalytic systems and synthetic methodologies often involves substrates like this compound to test and demonstrate their applicability.
Structure
3D Structure
Properties
IUPAC Name |
1,4-di(propan-2-yloxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXINKONAVYDDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064726 | |
| Record name | 1,4-Diisopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7495-78-5 | |
| Record name | 1,4-Diisopropoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7495-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Diisopropoxybenzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diisopropoxybenzene | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407768 | |
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| Record name | Benzene, 1,4-bis(1-methylethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diisopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIISOPROPOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N5KZZ57YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1,4 Diisopropoxybenzene and Derivatives
Established Synthetic Routes to 1,4-Diisopropoxybenzene
Traditional synthesis of this compound primarily relies on the formation of ether linkages on a hydroquinone (B1673460) scaffold. These methods, including direct alkylation and classical etherification reactions, are foundational in organic synthesis.
Direct alkylation of hydroquinone is a primary method for synthesizing this compound. This process involves the reaction of hydroquinone with an isopropylating agent, such as isopropyl alcohol or an isopropyl halide, typically in the presence of an acid catalyst. One documented approach involves the alkylation of hydroquinone with isopropyl alcohol using concentrated phosphoric acid as the catalyst. vestnik-vsuet.ru The reaction is generally heated to facilitate the formation of the diether product. vestnik-vsuet.ru While effective, this method can sometimes lead to the formation of mono-alkylated byproducts and may require purification to isolate the desired this compound. vestnik-vsuet.ru The extent of alkylation can be influenced by the molar ratio of the reactants and the reaction conditions. google.com Research has shown that reacting two moles of an alcohol with one mole of hydroquinone in the presence of an acid can yield the dialkyl hydroquinone. google.com
| Reactants | Catalyst | Typical Conditions | Primary Product |
|---|---|---|---|
| Hydroquinone, Isopropyl Alcohol | Phosphoric Acid | Heated (e.g., 70-72 °C) | This compound |
| Hydroquinone, Isopropyl Halide | Acid Catalyst (e.g., H₂SO₄) | Aqueous Medium | This compound |
Phenol etherification provides a more targeted approach to synthesizing aromatic ethers like this compound. The most prominent of these methods is the Williamson ether synthesis. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this process, hydroquinone is first deprotonated by a strong base (such as sodium hydride or potassium hydroxide) to form the more nucleophilic hydroquinone dianion. chemistrysteps.comyoutube.com This dianion then reacts with two equivalents of an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) to displace the halide and form the two ether bonds. wikipedia.orgchemistrysteps.com
The choice of reagents and conditions is crucial for optimizing the yield. chemistrysteps.com Primary alkyl halides are preferred as substrates because secondary halides, like those of isopropyl groups, can lead to competing elimination reactions, which would form propene instead of the desired ether. wikipedia.orgwikipedia.org To minimize side reactions, dipolar aprotic solvents such as DMSO or DMF are often employed. jk-sci.com
| Step | Reagents | Purpose | Mechanism |
|---|---|---|---|
| 1. Deprotonation | Hydroquinone, Strong Base (e.g., NaH, KOH) | Generate Hydroquinone Dianion (Nucleophile) | Acid-Base Reaction |
| 2. Alkylation | Dianion, Isopropyl Halide (e.g., 2-bromopropane) | Form C-O Ether Bonds | SN2 Reaction |
Advanced Synthetic Strategies and Innovations
Modern synthetic chemistry has introduced more sophisticated and efficient methods for preparing this compound and its derivatives. These advanced strategies include transition metal-catalyzed reactions, cycloadditions, and the application of green chemistry principles to improve sustainability.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netbohrium.com In the context of this compound, this typically involves using a halogenated derivative, such as 2-bromo-1,4-diisopropoxybenzene, as a precursor. This precursor can then participate in various coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to introduce new functional groups onto the aromatic ring. researchgate.net These reactions are catalyzed by metals like palladium or nickel and allow for the synthesis of complex molecules that would be difficult to prepare using traditional methods. researchgate.netbohrium.com For example, a palladium-catalyzed reaction could couple an organoboron compound with a bromo-1,4-diisopropoxybenzene derivative to form a new C-C bond. researchgate.net This approach is fundamental in creating diverse molecular architectures for materials science and pharmaceutical development. bohrium.comchemicalbull.com
Cycloaddition reactions, such as the Diels-Alder reaction, are a cornerstone of synthetic chemistry for constructing cyclic compounds. libretexts.orglibretexts.org These reactions involve the combination of a π-electron system (the diene) with another (the dienophile) to form a new ring. libretexts.org While the aromatic ring of this compound is generally unreactive in standard Diels-Alder reactions due to its aromatic stability, its derivatives can be engineered to participate in such transformations. For instance, the conversion of the benzene (B151609) ring into a less aromatic or non-aromatic diene system, or the introduction of activating groups, could render it susceptible to cycloaddition. More commonly, a derivative of this compound containing an unsaturated substituent could act as the dienophile. These [4+2] cycloadditions are valuable for creating six-membered rings with controlled stereochemistry. libretexts.orgyoutube.com Other types of cycloadditions, such as [2+2] and dipolar cycloadditions, further expand the synthetic possibilities for creating four- and five-membered rings, respectively, from suitably functionalized this compound precursors. libretexts.orgnih.gov
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. beilstein-journals.org In the synthesis of this compound, green approaches focus on several key areas:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or super-critical fluids. nih.gov
Catalyst Innovation: Employing reusable, heterogeneous catalysts that can be easily separated from the reaction mixture, thereby minimizing waste. beilstein-journals.orgjsynthchem.com This can include nanocatalysts or solid-supported catalysts. beilstein-journals.org
Alternative Energy Sources: Utilizing methods like microwave irradiation or ultrasonication to accelerate reaction rates, often leading to shorter reaction times and lower energy consumption compared to conventional heating. beilstein-journals.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing the generation of byproducts.
For instance, developing a solid acid catalyst for the alkylation of hydroquinone would allow for easier catalyst recovery and reuse, aligning with green chemistry principles. rsc.org Similarly, conducting etherification reactions in water with a phase-transfer catalyst can reduce the reliance on hazardous organic solvents. nih.gov
Derivatization of this compound
Derivatization of this compound involves the chemical modification of the molecule to introduce new functional groups or properties. These modifications can be targeted at the aromatic ring or, in the case of its analogues, at other parts of the molecule. Such strategies are crucial for synthesizing new compounds with specific electronic or steric properties, for preparing molecules for analytical detection, and for resolving stereoisomers of related chiral compounds.
The introduction of functional groups onto the aromatic ring of this compound is primarily governed by the principles of electrophilic aromatic substitution (EAS). The two isopropoxy groups are strong activating groups and are ortho, para-directing. This means they increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles, and direct incoming substituents to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org Since the para position is already substituted in this compound, electrophilic substitution will occur at the four equivalent ortho positions.
The general mechanism for these reactions involves two main steps:
The electron-rich aromatic ring attacks an electrophile (E+), disrupting the aromaticity and forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. msu.eduyoutube.com
A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.eduyoutube.com
Common electrophilic aromatic substitution reactions applicable to this compound include:
Halogenation: Introduction of a halogen (Cl, Br, I). This typically requires a Lewis acid catalyst like FeCl₃ or FeBr₃ to polarize the halogen molecule, creating a stronger electrophile. masterorganicchemistry.com
Nitration: Introduction of a nitro group (-NO₂). This is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H). This reaction uses fuming sulfuric acid (H₂SO₄ + SO₃), where SO₃ acts as the electrophile. masterorganicchemistry.com
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R). This is performed using an alkyl halide (R-X) and a strong Lewis acid catalyst, such as AlCl₃. msu.edumasterorganicchemistry.com The bulky nature of the existing isopropoxy groups may sterically hinder the introduction of large alkyl groups. solubilityofthings.com
Friedel-Crafts Acylation: Introduction of an acyl group (-COR). This reaction uses an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The resulting aryl ketone is less reactive than the starting material, which prevents over-acylation. msu.edumasterorganicchemistry.com
Diazo Coupling: If an amino group is first introduced (via nitration followed by reduction), it can be converted to a diazonium salt. This salt can then act as an electrophile to react with other activated aromatic rings, forming azo compounds. libretexts.orgnih.gov
The table below summarizes key strategies for introducing functional groups to an aromatic ring like that in this compound.
| Reaction | Typical Reagents | Electrophile | Functional Group Introduced |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ | Br⁺ | -Br (Bromo) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ (Nitro) |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | -SO₃H (Sulfonic acid) |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | -R (Alkyl) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | -COR (Acyl) |
While this compound itself is an achiral molecule, its analogues can possess stereocenters, leading to the existence of enantiomers. The separation and analysis of these enantiomers are critical in fields like pharmaceutical development, where different enantiomers can have vastly different biological activities. Stereoselective derivatization is an indirect method for chiral separation. nih.gov This strategy involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). researchgate.net
This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different physical properties, including melting points, boiling points, and solubility. Crucially, they can be separated using standard, non-chiral chromatographic techniques like high-performance liquid chromatography (HPLC). nih.govresearchgate.net
The selection of a CDA depends on the functional group present in the this compound analogue. For example, an analogue with a carboxylic acid, amine, or alcohol functional group can be targeted by a specific CDA. nih.gov
Key characteristics of an ideal chiral derivatizing agent include:
Enantiomeric purity to ensure accurate quantification.
A reactive group that readily forms a covalent bond with the analyte.
The ability to produce diastereomers with significant differences in their chromatographic retention times.
Often contains a chromophore or fluorophore to enhance detection. nih.gov
The table below lists examples of chiral derivatizing agents and the functional groups they target.
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Linkage |
|---|---|---|
| Marfey's Reagent (FDAA) | Primary and secondary amines | Amide |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Alcohols, Amines | Ester, Amide |
| (R)-(+)-1-(1-Naphthyl)ethyl isocyanate | Alcohols, Amines | Carbamate, Urea |
| o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) | Primary amines | Thio-substituted isoindole |
Analytical derivatization is a sample preparation technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for a given analytical method, such as gas chromatography (GC) or liquid chromatography (LC). academicjournals.orgresearchgate.net For this compound and related hydroquinone ethers, derivatization can be employed to enhance detectability, improve chromatographic separation, or increase volatility. nih.govresearchgate.netosha.gov
For Gas Chromatography (GC): GC analysis requires analytes to be volatile and thermally stable. While this compound is suitable for GC, its more polar analogues (e.g., hydroxylated derivatives) may require derivatization to increase their volatility and reduce peak tailing. Silylation is a common derivatization method where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (TMS) group. researchgate.net
For Liquid Chromatography (LC): In LC, derivatization is primarily used to enhance detector response. researchgate.net This is especially useful for analytes that lack a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). The derivatization reaction introduces a tag into the molecule that has strong absorption or emission properties, thereby significantly lowering the detection limit. academicjournals.orgresearchgate.net This can be done either before the chromatographic separation (pre-column derivatization) or after separation but before detection (post-column derivatization). academicjournals.orgmdpi.com
Common derivatization strategies for aromatic compounds and related phenols in chromatography include:
Acylation: Using reagents like acyl chlorides to add a group that enhances UV detection. researchgate.net
Reaction with Isothiocyanates: Reagents like phenyl isothiocyanate react with amine or phenolic groups to form derivatives suitable for HPLC with UV detection. academicjournals.org
Azo Coupling: Aromatic compounds such as phenols can be derivatized using diazonium salts. This "azo coupling" reaction introduces a highly colored azo group, which also enhances ionization efficiency for detection by mass spectrometry (LC-MS/MS). nih.gov
Fluorescent Labeling: Reagents such as dansyl chloride or benzofurazan-based reagents can be used to tag analytes containing amine or hydroxyl groups, enabling highly sensitive fluorescence detection. nih.gov
The following table summarizes various derivatization methodologies used in chromatography.
| Methodology | Reagent Example | Target Functional Group | Chromatography Technique | Purpose |
|---|---|---|---|---|
| Silylation | BSTFA (Bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH, -SH | GC | Increase volatility and thermal stability researchgate.net |
| Acylation | Acetic Anhydride, Benzoyl Chloride | -OH, -NH₂ | GC, LC | Improve thermal stability (GC), add chromophore (LC) researchgate.net |
| Fluorescent Labeling | Dansyl Chloride | Phenols, primary/secondary amines | LC | Enable highly sensitive fluorescence detection |
| UV Tagging | Phenyl isothiocyanate | Amines, Phenols | LC | Add a strong UV chromophore for enhanced detection academicjournals.org |
| Azo Coupling | Diazonium salts | Activated aromatic rings (e.g., phenols) | LC-MS/MS | Enhance ionization efficiency and sensitivity nih.gov |
Spectroscopic and Computational Analysis of 1,4 Diisopropoxybenzene
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1,4-diisopropoxybenzene. Both ¹H and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons present. The aromatic protons on the benzene (B151609) ring typically appear as a singlet, indicating their chemical equivalence due to the symmetrical substitution. The methine proton of the isopropoxy group (-OCH(CH₃)₂), being adjacent to the oxygen atom, gives rise to a septet. The methyl protons (-CH₃) of the isopropoxy group are equivalent and produce a doublet due to coupling with the neighboring methine proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. It shows distinct peaks for the aromatic carbons and the carbons of the isopropoxy groups. The symmetry of the molecule results in fewer signals than the total number of carbon atoms. The carbon attached to the oxygen atom (ipso-carbon) and the other aromatic carbons will have characteristic chemical shifts. Similarly, the methine and methyl carbons of the isopropoxy group will resonate at distinct frequencies.
Below is a table summarizing typical ¹H NMR spectral data for a related compound, 1,4-diisopropylbenzene (B50396), which can provide insight into the expected regions for the signals in this compound.
| Assignment | Shift (ppm) |
| Aromatic CH | 7.147 |
| Methine CH | 2.863 |
| Methyl CH₃ | 1.242 |
Note: Data for 1,4-diisopropylbenzene in CDCl₃. chemicalbook.com
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. currentseparations.com These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays absorption bands corresponding to specific bond vibrations. Key features include:
C-O-C stretching: Strong absorptions associated with the ether linkage.
Aromatic C-H stretching: Peaks typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Signals from the isopropoxy groups, usually found just below 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.
Out-of-plane C-H bending: Strong absorptions in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern on the benzene ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. tue.nl It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching of the benzene ring.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. chemicalbook.com This information is crucial for confirming the molecular formula and gaining insights into the molecule's stability and bond strengths. chemguide.co.uk
In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺). chemguide.co.uk The m/z (mass-to-charge ratio) of this ion corresponds to the molecular weight of the compound. The molecular ion of this compound would be observed at an m/z corresponding to its molecular formula, C₁₂H₁₈O₂.
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged species. libretexts.org The fragmentation pattern is a unique characteristic of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the isopropoxy groups or parts thereof. For instance, the loss of an isopropyl group (C₃H₇) or an isopropoxy radical (OC₃H₇) would lead to significant fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule.
A table of significant fragment ions for the related compound 1,4-diisopropylbenzene is provided below to illustrate typical fragmentation patterns. nih.gov
| m/z | Relative Intensity | Possible Fragment |
| 162 | 268 | [C₁₂H₁₈]⁺ (Molecular Ion) |
| 147 | 999 | [C₁₁H₁₅]⁺ |
| 119 | 322 | [C₉H₁₁]⁺ |
| 91 | 224 | [C₇H₇]⁺ |
| 43 | 220 | [C₃H₇]⁺ |
Note: Data for 1,4-diisopropylbenzene. nih.gov
Computational Chemistry Studies on this compound
Computational chemistry provides theoretical insights into the properties and behavior of this compound, complementing experimental data.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are employed to investigate the electronic structure of this compound. northwestern.eduusc.edu These calculations can predict various molecular properties, including:
Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.
Electronic properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and the resulting electronic band gap. arxiv.org
Spectroscopic properties: Theoretical prediction of NMR chemical shifts, and vibrational frequencies (IR and Raman), which can aid in the interpretation of experimental spectra.
Reactivity indices: Parameters such as electrostatic potential maps can predict sites susceptible to electrophilic or nucleophilic attack.
These computational approaches allow for a detailed understanding of the molecule's intrinsic properties and potential chemical behavior.
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rush.edu For this compound, MD simulations can provide valuable information on:
Conformational flexibility: The isopropoxy groups can rotate around the C-O bonds. MD simulations can explore the different possible conformations of the molecule and their relative stabilities. researchgate.net
Intermolecular interactions: In the liquid or solid state, these simulations can model how this compound molecules interact with each other, providing insights into packing arrangements and bulk properties.
Solvation effects: MD simulations can be used to study the behavior of this compound in different solvents, which is important for understanding its solubility and reactivity in solution.
By simulating the motion of atoms over time, MD provides a dynamic picture of the molecule's behavior that is not accessible through static quantum chemical calculations. labxing.com
Theoretical Studies on Reaction Mechanisms Involving this compound
Theoretical and computational chemistry provides powerful tools to elucidate the complex mechanisms of chemical reactions. While specific theoretical studies focusing exclusively on the reaction mechanisms of this compound are not readily found in the public domain, valuable insights can be drawn from computational analyses of closely related dialkoxybenzene compounds, such as 1,4-dimethoxybenzene (B90301). These studies shed light on the plausible reaction pathways and the factors governing reactivity and selectivity in this class of molecules.
Another relevant reaction is the dialkylation of 1,4-dimethoxybenzene. The methoxy (B1213986) groups in 1,4-dimethoxybenzene are electron-donating, which activates the aromatic ring, making it more susceptible to electrophilic attack and consequently more reactive. youtube.com The introduction of one alkyl group further enhances the reactivity of the ring, leading to a second alkylation. youtube.com
These theoretical investigations into the reaction mechanisms of analogous dialkoxybenzene compounds provide a foundational understanding of the types of pathways that this compound may undergo. The principles of electrophilic substitution, the potential for single electron transfer mechanisms, and the influence of solvent effects are all likely to be pertinent to the reactivity of this compound.
Chemical Reactivity and Reaction Mechanisms of 1,4 Diisopropoxybenzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction for benzene (B151609) and its derivatives. wikipedia.org In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrytalk.org The substituents already present on the ring significantly affect both the rate of the reaction and the position of the new substituent. wikipedia.org
The two isopropoxy groups in 1,4-diisopropoxybenzene are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. wikipedia.org This activation stems from the oxygen atoms' lone pairs, which donate electron density to the benzene ring through resonance. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.
These alkoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org In this compound, the para positions are already occupied by the other isopropoxy group. Therefore, substitution is directed to the four remaining positions (2, 3, 5, and 6), which are all ortho to one of the isopropoxy groups.
While the electronic effect of the oxygen atom strongly favors ortho substitution, the steric bulk of the isopropyl portion of the isopropoxy group can influence the reaction. youtube.com Steric hindrance can make the positions closer to the bulky group less accessible to the incoming electrophile. libretexts.org However, the electronic directing effect of the activating alkoxy group is generally the dominant factor in determining the position of substitution. youtube.com The balance between electronic activation and steric hindrance determines the final product distribution.
Specific electrophilic aromatic substitution reactions transform this compound into various derivatives.
Nitration : This reaction introduces a nitro group (-NO₂) onto the aromatic ring. It is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.com For this compound, the reaction yields 2,5-diisopropoxy-1-nitrobenzene.
Sulfonation : The introduction of a sulfonic acid group (-SO₃H) is achieved using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. chemistrysteps.com The electrophile is believed to be protonated sulfur trioxide, ⁺SO₃H. youtube.com This reaction is reversible, a feature that can be exploited in synthesis. chemistrysteps.com
Bromination : This halogenation reaction involves treating the aromatic ring with bromine (Br₂), usually in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). wikipedia.org For highly activated rings like this compound, the reaction can sometimes proceed without a catalyst. A solventless method using Oxone and sodium bromide has been shown to be effective for the dibromination of the closely related 1,4-dimethoxybenzene (B90301), yielding 1,4-dibromo-2,5-dimethoxybenzene. chemspider.com A similar reaction with this compound would be expected to yield 2,5-dibromo-1,4-diisopropoxybenzene.
Acetylation : Known as Friedel-Crafts acetylation, this reaction introduces an acetyl group (-COCH₃) to the ring. It is typically performed using acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O) with a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.org The electrophile is the acylium ion (CH₃CO⁺).
Table 1: Common Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Typical Electrophile | Expected Major Product |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 2,5-Diisopropoxy-1-nitrobenzene |
| Sulfonation | SO₃, H₂SO₄ (Fuming H₂SO₄) | ⁺SO₃H | 2,5-Diisopropoxybenzenesulfonic acid |
| Bromination | Br₂, FeBr₃ | "Br⁺" (Polarized Br₂) | 2-Bromo-1,4-diisopropoxybenzene |
| Acetylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 1-(2,5-Diisopropoxyphenyl)ethanone |
Oxidation and Dehydrogenation Reactions
The term dehydrogenation refers to a chemical reaction involving the removal of hydrogen from a molecule. wikipedia.org In the context of aromatic compounds, this often involves side-chain oxidation or conversion of hydroaromatic rings to aromatic ones. Oxidation of this compound can lead to the formation of quinones. The oxidation of the related hydroquinone (B1673460) (1,4-dihydroxybenzene) to 1,4-benzoquinone (B44022) is a key industrial process. wikipedia.org This transformation can be achieved with various oxidizing agents. academie-sciences.fr While the ether linkages in this compound are more stable than the hydroxyl groups of hydroquinone, strong oxidizing conditions can cleave the ethers and oxidize the aromatic ring to produce 2,5-diisopropoxy-1,4-benzoquinone. Such quinones are valuable intermediates in organic synthesis. researchgate.net
Cross-Coupling Reactions Involving this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically involve an organohalide or triflate coupling with an organometallic reagent. While this compound itself is not typically a direct participant, its halogenated derivatives are valuable substrates.
For instance, 2-bromo-1,4-diisopropoxybenzene, synthesized via electrophilic bromination, can be used in reactions like the Suzuki-Miyaura coupling. nih.gov In a typical Suzuki reaction, the aryl bromide is reacted with an organoboron compound, such as a phenylboronic acid, in the presence of a palladium catalyst and a base. nih.gov This would result in the formation of a new carbon-carbon bond, replacing the bromine atom and linking a new aryl group to the diisopropoxybenzene core, yielding complex biaryl structures.
Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
|---|---|---|---|
| 2-Bromo-1,4-diisopropoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Phenyl-1,4-diisopropoxybenzene |
Cycloaddition Chemistry of this compound
Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The most well-known of these is the Diels-Alder reaction. wikipedia.org
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene (B86901) system. wikipedia.orgmasterorganicchemistry.com The aromatic ring of this compound is exceptionally stable and does not typically act as a diene in Diels-Alder reactions under normal conditions, as this would require the loss of aromaticity. mnstate.edu
However, derivatives of this compound can be important participants in Diels-Alder chemistry. Specifically, quinones derived from the oxidation of dialkoxybenzenes are excellent dienophiles. unamur.be For example, 2,5-diisopropoxy-1,4-benzoquinone can react with a conjugated diene like 1,3-butadiene. In this reaction, the quinone acts as the electron-poor dienophile, and the diene is the electron-rich component. This reaction is a powerful method for constructing complex, polycyclic ring systems that are scaffolds for natural products and other advanced materials. scispace.comresearchgate.net
Table 3: Example of a Diels-Alder Reaction with a this compound Derivative
| Diene | Dienophile | Product Type |
|---|---|---|
| 1,3-Butadiene | 2,5-Diisopropoxy-1,4-benzoquinone | Substituted octahydronaphthalene-dione |
[4+2] Cycloaddition with Tetrafluorobenzyne
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool in organic synthesis for the formation of six-membered rings. In the context of this compound, the aromatic ring can act as a diene component, reacting with a suitable dienophile. Tetrafluorobenzyne, a highly reactive aryne, serves as a potent dienophile in such reactions.
The reaction between this compound and tetrafluorobenzyne, generated in situ, leads to the formation of a polycyclic aromatic product. The electron-rich nature of the this compound ring facilitates the cycloaddition with the electron-deficient tetrafluorobenzyne. The isopropoxy groups direct the regioselectivity of the cycloaddition.
Detailed Research Findings:
While specific studies on the [4+2] cycloaddition of this compound with tetrafluorobenzyne are not extensively documented in readily available literature, analogous reactions with other 1,4-dialkoxybenzenes provide insight into the expected reactivity. For instance, the reaction of 1,4-dimethoxybenzene with benzyne (B1209423) derivatives is a known method for the synthesis of substituted naphthalene (B1677914) systems.
The general mechanism involves the generation of tetrafluorobenzyne, typically from a precursor like tetrafluorobenzenediazonium-2-carboxylate or by dehydrohalogenation of a suitable precursor. The highly strained and electrophilic triple bond of tetrafluorobenzyne then readily undergoes a concerted [4+2] cycloaddition with the electron-rich diene system of this compound. This reaction results in the formation of a bicyclic adduct, which upon aromatization, would yield a substituted tetrafluoronaphthalene derivative.
Table 1: Hypothetical Reaction Data for the [4+2] Cycloaddition of this compound with Tetrafluorobenzyne
| Entry | Dienophile Precursor | Base/Conditions for Benzyne Generation | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Tetrafluoroanthranilic acid / isoamyl nitrite | Heat | 1,2-dichloroethane | 80 | 5,8-Diisopropoxy-1,2,3,4-tetrafluoronaphthalene | (Not Reported) |
| 2 | 1,2,3,4-Tetrafluoro-5-iodobenzene | n-Butyllithium | Tetrahydrofuran | -78 to rt | 5,8-Diisopropoxy-1,2,3,4-tetrafluoronaphthalene | (Not Reported) |
Note: This table is illustrative and based on general knowledge of similar reactions, as specific experimental data for this exact reaction is not available in the searched literature.
Mechanistic Investigations of this compound Transformations
Mechanistic investigations into the transformations of this compound are crucial for understanding its reactivity and for the rational design of synthetic routes. These studies often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling.
The primary focus of mechanistic studies on this compound and related compounds revolves around electrophilic aromatic substitution and cycloaddition reactions. The two isopropoxy groups are ortho-, para-directing and strongly activating due to their electron-donating resonance effect. This has a profound impact on the regioselectivity and rate of its reactions.
In electrophilic aromatic substitution reactions, the mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the delocalization of the positive charge onto the oxygen atoms of the isopropoxy groups, which explains the high reactivity of the substrate.
For cycloaddition reactions, such as the one with tetrafluorobenzyne, the mechanism is generally considered to be a concerted pericyclic process. Frontier molecular orbital (FMO) theory is often used to rationalize the reactivity and regioselectivity. The high-lying highest occupied molecular orbital (HOMO) of the electron-rich this compound interacts favorably with the low-lying lowest unoccupied molecular orbital (LUMO) of the electron-deficient tetrafluorobenzyne, leading to a facile reaction.
It is important to note that under certain conditions, particularly with strong nucleophiles, nucleophilic aromatic substitution could be a competing pathway, although this is less common for electron-rich systems like this compound unless a suitable leaving group is present on the ring.
Table 2: Summary of Mechanistic Aspects for this compound Transformations
| Transformation Type | Key Mechanistic Features | Theoretical Models Applied | Expected Outcome |
| Electrophilic Aromatic Substitution | Formation of a resonance-stabilized sigma complex (arenium ion). | Hammett plots, Isotope effect studies. | Preferential substitution at ortho positions to the isopropoxy groups. |
| [4+2] Cycloaddition | Concerted pericyclic mechanism. | Frontier Molecular Orbital (FMO) theory, Woodward-Hoffmann rules. | Formation of a bicyclic adduct, leading to a substituted naphthalene system. |
Applications of 1,4 Diisopropoxybenzene in Materials Science
Role in Polymer Chemistry and Advanced Polymeric Materials
In the realm of polymer science, 1,4-diisopropoxybenzene and its derivatives are utilized as key monomers and precursors for creating a variety of advanced polymeric materials. The isopropoxy groups enhance the solubility and processability of the resulting polymers, making them suitable for various fabrication techniques.
Derivatives of 1,4-dialkoxybenzene, including structures analogous to this compound, are crucial precursors for high-performance polymers such as poly(p-phenylene vinylene) (PPV) and its derivatives. These polymers are noted for their electroluminescent and conductive properties, making them valuable in electronic and optoelectronic devices like light-emitting diodes (LEDs) and photovoltaic cells. The synthesis of these materials often involves multi-step reactions where the dialkoxybenzene core is functionalized and then polymerized. For instance, the synthesis of poly(2,5-dihexyloxyl-1,4-phenylene), a dialkoxylated poly(para-phenylene) (PPP), has been achieved through the FeCl₃-catalyzed polycondensation of 1,4-dihexyloxybenzene.
This compound derivatives serve directly as monomers in polymerization reactions to create polymers with specific functionalities. A prominent example is the synthesis of poly(2,5-dialkoxy-p-phenylene vinylene)s. For instance, poly{2,5-bis[(S)-2-methylbutoxy]-1,4-phenylene vinylene} (BMB-PPV) is synthesized from a monomer derived from 1,4-bis[(S)-2-methylbutoxy]benzene. The polymerization is typically carried out via routes like the Gilch reaction, which involves the base-induced polymerization of a bis(halomethyl) derivative of the dialkoxybenzene monomer. The resulting polymers are often soluble in common organic solvents, facilitating their processing into thin films for device fabrication.
The properties of these polymers can be tuned by the nature of the alkoxy side chains. These side groups not only improve solubility but also influence the polymer's packing in the solid state, which in turn affects its electronic and optical properties.
| Property | Value | Polymer System |
| Polymer Type | Poly(p-phenylene vinylene) derivative | Poly{2,5-bis[(S)-2-methylbutoxy]-1,4-phenylene vinylene} (BMB-PPV) |
| Synthesis Route | Gilch Polymerization | From 1,4-bis(chloromethyl)-2,5-bis[(S)-2-methylbutoxy]benzene with K'BuO |
| Solubility | Soluble in chloroform (B151607) and other organic solvents | Facilitates processing and film formation |
| Optical Property | Exhibits distinct emission spectra for dissolved vs. aggregated chains | Aggregated chains show a red-shift in fluorescence |
| Chiroptical Property | Shows a bisignate circular dichroism (CD) spectrum in aggregated form | Indicates a specific helical arrangement of polymer chains |
This table summarizes the properties of a high-performance polymer synthesized from a monomer analogous to this compound.
Phenolic compounds and their derivatives are widely recognized for their antioxidant properties, which are crucial for preventing the degradation of polymers during processing and service life. Antioxidants function by scavenging free radicals that initiate degradation chain reactions. The antioxidant activity of phenolic compounds is often enhanced by the presence of multiple hydroxyl groups, particularly in ortho or para positions, as seen in catechol and hydroquinone (B1673460) derivatives.
While direct studies on this compound as a primary antioxidant are not extensively documented, its structural relatives, such as 1,4-dialkoxybenzenes and 1,4-diisopropenylbenzene, show potential in this area. For example, polymeric antioxidants have been developed from the reaction of diphenylamine (B1679370) and 1,4-diisopropenylbenzene, providing protection to rubbers in high-temperature, oxidative environments. The presence of electron-donating alkoxy groups on a benzene (B151609) ring, similar to the isopropoxy groups in this compound, is a feature in many phenolic antioxidant structures.
In the synthesis of functional polymers, precise control over the polymer chain ends is critical. Alkoxybenzenes, including isopropoxybenzene (B1215980), have been successfully employed as end-quenching agents for living carbocationic polymerization of isobutylene. This process is used to create well-defined telechelic polyisobutylenes (PIBs), which are polymers with functional groups at both ends.
The quenching reaction involves the termination of the growing, positively charged PIB chain end with the alkoxybenzene molecule. This introduces the isopropoxybenzene moiety at the terminus of the polymer chain, thereby creating a functional end-group that can be used for further chemical modifications or to impart specific properties to the final material. The efficiency of these quenching reactions can be influenced by the choice of catalyst (e.g., AlCl₃ or TiCl₄) and reaction conditions.
| Parameter | Details | Reference |
| Polymer | Difunctional tert-chloride Polyisobutylene (B167198) (PIB) | |
| Quenching Agent | Isopropoxybenzene | |
| Catalyst | AlCl₃ | |
| Observation | A small fraction of exo-olefin formed initially. | |
| Result | The quenching reaction did not reach completion, with chain end functionality reaching 86.4% conversion after 45 hours. |
This table presents findings from a study on the end-quenching of polyisobutylene using isopropoxybenzene, a structural component of this compound.
Supramolecular Chemistry and Self-Assembly Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. The design of molecules that can spontaneously organize into well-defined, larger structures through self-assembly is a cornerstone of this field.
The this compound unit serves as an excellent building block for constructing complex supramolecular architectures due to its rigid aromatic core and its electron-rich nature, which facilitates interactions with electron-deficient species. One of the most significant applications in this area is its incorporation into the "axle" component of rotaxanes. A rotaxane is a mechanically interlocked molecular architecture where a linear "axle" molecule is threaded through a cyclic "wheel" molecule, with bulky "stopper" groups at the ends of the axle preventing the wheel from dethreading.
The synthesis of these structures often relies on template-directed methods, where non-covalent interactions between the future axle and wheel components pre-organize them into a pseudorotaxane complex before the stopper groups are attached. The 1,4-dialkoxybenzene moiety is an effective recognition site for electron-deficient macrocycles, such as those containing bipyridinium units.
A notable example involves arotaxane where the axle is composed of a bis(benzimidazole) unit flanked by 1,4-dialkoxybenzene groups and the wheel is a 24-membered crown ether. The formation of these complex architectures highlights the utility of the this compound scaffold in directing self-assembly to create functional molecular machines and materials.
| Component | Description | Role in Supramolecular Assembly |
| Axle Core | A linear molecule containing one or more 1,4-dialkoxybenzene units. | Provides a rigid scaffold and electron-rich recognition sites for the wheel. |
| Wheel | A macrocyclic molecule, often a crown ether or a cyclophane. | Encircles the axle, held in place by non-covalent interactions. |
| Stoppers | Bulky chemical groups attached to the ends of the axle. | Mechanically prevent the dissociation of the wheel from the axle. |
| Driving Forces | Hydrogen bonding, π-π stacking, electrostatic interactions. | Mediate the self-assembly of the axle and wheel into a pseudorotaxane precursor. |
This table outlines the fundamental components and interactions involved in the formation of rotaxanes utilizing 1,4-dialkoxybenzene-containing building blocks.
Host-Guest Chemistry Applications
Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger 'host' molecule and a smaller 'guest' molecule. encyclopedia.pub These interactions are highly selective, relying on factors like size, shape, and chemical complementarity between the host's cavity and the guest. encyclopedia.pub Such systems have potential applications in areas like biocatalysis, separation technology, and nanoscale patterning. encyclopedia.pub
Furthermore, the isopropoxy groups could be functionalized to create more complex molecules that act as hosts. By attaching convergent binding sites to the benzene scaffold, it's possible to design hosts that can selectively bind small organic molecules or ions. The principles of host-guest complex formation are governed by non-covalent forces, as detailed in the table below.
| Interaction Type | Description | Relevance to this compound Derivatives |
| Hydrophobic Effect | The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules. | The nonpolar benzene ring and isopropyl groups make the molecule a suitable guest for hydrophobic host cavities in water. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The electron-rich benzene core can stack with other aromatic systems in host molecules or other guest molecules. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | These forces contribute to the overall stability of the host-guest complex by ensuring close packing. encyclopedia.pub |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | While this compound itself cannot hydrogen bond, its derivatives functionalized with -OH or -NH2 groups could participate in these interactions for more specific binding. |
Self-Assembled Nanostructures and Polymers
Self-assembly is a process where components spontaneously organize into ordered structures. rsc.org In polymer science, block copolymers, which consist of two or more chemically distinct polymer blocks, can self-assemble into various nanostructures like spheres, cylinders, or lamellae. mdpi.com This behavior is driven by the thermodynamic incompatibility between the different blocks. mdpi.com
Derivatives of this compound can be designed as monomers or building blocks for polymers capable of self-assembly. For instance, creating an amphiphilic molecule by attaching a hydrophilic polymer chain (like polyethylene (B3416737) glycol) to a hydrophobic this compound-containing segment could lead to the formation of micelles or vesicles in water. rsc.org The rigid benzene core would influence the packing and morphology of the resulting nanostructures.
The process of forming these structures often involves stages of nucleation, fusion, and structural rearrangement. rsc.org The final morphology depends on the balance of forces between the polymer blocks and their interaction with the solvent. Researchers can control the self-assembly process to create materials for applications ranging from drug delivery to nanolithography. mdpi.com
Applications in Catalysis and Ligand Design
The rigid, para-substituted scaffold of this compound makes it an excellent precursor for the development of specialized ligands used in catalysis. By attaching coordinating groups to the benzene ring, chemists can create molecules that bind to metal centers and influence the outcome of chemical reactions.
Ligands for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, which is crucial in the pharmaceutical industry. The key to this process is a chiral catalyst, typically a metal complex bearing a chiral ligand. chemrxiv.org While various backbones are used for ligands, the C2-symmetric design is particularly effective. nih.gov
Derivatives of this compound can serve as the core for such ligands. The para-substitution allows for the introduction of chiral phosphine (B1218219), nitrogen, or other coordinating groups in a well-defined spatial arrangement. The rigidity of the benzene ring helps to create a stable and predictable chiral environment around the metal center, which is essential for achieving high enantioselectivity. The development of new chiral ligands is a continuous effort to improve the efficiency and selectivity of catalytic reactions for constructing complex molecules. nih.gov
Role in Rhodium-Catalyzed Asymmetric Arylation of Aldehydes
Rhodium-catalyzed asymmetric arylation is a method for creating carbon-carbon bonds with high stereocontrol. These reactions are used to synthesize chiral alcohols and other important intermediates. The effectiveness of the reaction heavily relies on the chiral ligand coordinated to the rhodium center. nih.gov
While this compound itself is not a ligand, chiral diphosphine or diene ligands derived from it could be employed in these reactions. The ligand's structure dictates the steric and electronic environment of the rhodium catalyst, which in turn controls which enantiomer of the product is formed. For example, in the arylation of aldehydes, the chiral ligand would mediate the transfer of an aryl group from a boron reagent to the aldehyde, creating a new stereocenter with high enantiomeric excess. The choice of ligand is critical and can be tuned to optimize both reactivity and selectivity for a specific substrate. nih.gov
Development of Chiral Ligands from this compound Precursors
The synthesis of chiral ligands from achiral starting materials like this compound is a cornerstone of catalyst development. A general strategy involves a multi-step synthesis to introduce chirality and the necessary coordinating atoms.
A hypothetical synthetic route could be:
Functionalization : The process might begin with the introduction of reactive groups, such as bromine or lithium, onto the benzene ring or at the benzylic positions of the isopropyl groups.
Introduction of Chirality : A chiral auxiliary can be used to direct the stereoselective attachment of coordinating groups.
Ligand Formation : The final step involves reacting the chiral intermediate with a source of the coordinating atom, such as a phosphine chloride, to form the final ligand.
The modular nature of this approach allows for the synthesis of a library of ligands with varying steric and electronic properties. nih.gov These ligands can then be screened in various catalytic reactions to find the optimal catalyst for a desired transformation. nih.gov
Electronic and Optical Materials
1,4-Diisopropylbenzene (B50396) (a closely related precursor) is a significant compound in the field of electronic chemicals, particularly for its use in photoresist applications during semiconductor manufacturing. nbinno.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a critical step in creating the intricate circuits found in electronic devices.
In this context, 1,4-diisopropylbenzene serves as a key chemical intermediate or building block for more complex molecules that make up the photoresist formulation. nbinno.com Its structural properties, including the stable aromatic ring and the specific substitution pattern, contribute to the performance and reliability required for high-precision lithography. The demand for high-purity materials in the electronics industry underscores the importance of versatile intermediates like this. nbinno.com
Article on this compound Cannot Be Generated Due to Lack of Available Data
Following a comprehensive search for information on the chemical compound this compound, it has been determined that there is insufficient publicly available scientific and industrial literature to generate the requested article based on the provided outline. Searches for the specific applications of this compound in the specified fields yielded no relevant results.
The outlined topics included:
Specialty Chemical Synthesis and Industrial Applications
Production of Hydroperoxides and Synthetic Lubricants
It is important to note that the applications listed above are extensively documented for a similarly named but structurally different compound: 1,4-Diisopropylbenzene (CAS No. 100-18-5). This compound is frequently cited for its role in the following areas:
Materials Science and Electronics: 1,4-Diisopropylbenzene is used in the manufacturing of high-performance insulation materials, dielectric fluids, and components for semiconductors and circuit boards due to its thermal stability and low electrical conductivity. futuremarketinsights.com It is also a component in photoresist formulations crucial for semiconductor manufacturing. nbinno.com
Specialty Chemical Synthesis: It serves as a key chemical intermediate for producing stabilizers, polymers, and other specialty chemicals. eastman.com
Industrial Applications: The compound finds use in the formulation of paints, varnishes, and high-durability industrial coatings, where it can improve solvent stability and adhesion. futuremarketinsights.com Furthermore, it is a well-known precursor for the production of hydroperoxides, which act as initiators in polymerization processes, and is a component in the formulation of some synthetic lubricants. eastman.comvulcanchem.comfishersci.ca
Pharmaceuticals: 1,4-Diisopropylbenzene also acts as a precursor in the synthesis of various pharmaceutical drugs and intermediates.
Given the strict requirement for scientifically accurate content focused solely on This compound , it is not possible to create the article as requested without resorting to speculation or incorrectly attributing the properties and uses of 1,4-diisopropylbenzene. Therefore, to ensure factual accuracy, the article cannot be generated at this time.
Future Directions and Emerging Research Avenues for 1,4 Diisopropoxybenzene
Exploration of Novel Synthetic Pathways
The conventional synthesis of 1,4-diisopropoxybenzene typically relies on the Williamson ether synthesis, involving the reaction of hydroquinone (B1673460) with an isopropyl halide in the presence of a strong base. While effective, this method can present challenges related to harsh reaction conditions and waste generation. Emerging research is focused on developing more efficient, selective, and environmentally benign synthetic routes.
A significant area of exploration is the use of heterogeneous catalysts for the direct etherification of hydroquinone with isopropanol or propene. Solid acid catalysts, such as zeolites or silica-alumina composites, offer advantages like ease of separation, reusability, and potentially higher selectivity, minimizing the formation of byproducts. Research into the transalkylation of diisopropylbenzenes over hierarchical beta zeolites also points toward advanced catalytic systems for manipulating alkyl groups on a benzene (B151609) ring, a technology that could be adapted for ether synthesis. researchgate.net
Another green chemistry approach involves leveraging novel catalytic systems to promote the reaction under milder conditions. For instance, studies on the selective monoetherification of hydroquinone using catalytic amounts of sodium nitrite (NaNO2) under acidic conditions have demonstrated the viability of alternative reaction mechanisms. researchgate.netscribd.com This pathway proceeds through a semiquinone radical intermediate, offering a potential route that avoids strong bases and alkyl halides. Future work will likely focus on adapting such systems to achieve high yields of the diether product, this compound, and extending the methodology to use bio-based alcohols.
| Method | Key Reagents/Catalysts | Typical Conditions | Potential Advantages |
|---|---|---|---|
| Conventional Williamson Synthesis | Hydroquinone, Isopropyl Halide, Strong Base (e.g., NaOH) | High Temperature, Organic Solvent | Well-established, high conversion |
| Heterogeneous Catalysis | Hydroquinone, Isopropanol, Solid Acid Catalyst (e.g., Zeolites, Silica-Alumina) | Vapor or Liquid Phase, Elevated Temperature | Catalyst reusability, continuous processing researchgate.netgoogle.com |
| Radical-Mediated Etherification | Hydroquinone, Alcohol, NaNO2, Acid | Room Temperature to Reflux | Milder conditions, avoids strong bases and halides researchgate.net |
Advanced Functional Material Development
The molecular architecture of this compound makes it an attractive building block for advanced functional materials. The rigid aromatic core provides a platform for electronic conjugation and structural stability, while the terminal isopropoxy groups can enhance solubility in organic solvents and influence intermolecular packing.
One of the most promising areas is in the development of high-performance polymers and resins. Research on monomers with similar structures, such as 1,4-diisopropenylbenzene, has shown that they can be polymerized via anionic or cationic methods to create polymers with high glass transition temperatures (Tg) and good solubility, suitable for applications like electronics manufacturing. researchgate.netgoogle.com By analogy, this compound could be functionalized to create novel monomers for polyesters, polyethers, or polyimides. The bulky isopropoxy side chains would likely disrupt close chain packing, leading to amorphous polymers with good processability and solubility, which are desirable traits for specialty coatings and membranes.
Furthermore, the dialkoxybenzene motif is a classic component of thermotropic liquid crystals. The length and branching of the alkoxy chains are critical for determining the type of liquid crystalline phase (mesophase) and the temperature range over which it is stable. The branched nature of the isopropoxy groups in this compound, compared to linear alkoxy chains, could be exploited to create materials with unique mesophase behaviors, such as lower melting points or the formation of specific smectic or nematic phases for use in display technologies or optical sensors.
Catalytic Applications in Sustainable Chemistry
Emerging research is repositioning molecules traditionally seen as simple intermediates into active components of catalytic systems, a direction for which this compound is well-suited. The field of sustainable or "green" chemistry prioritizes the use of non-toxic, renewable reagents and catalysts that can be easily recovered and reused.
The core of this compound is a hydroquinone unit, which can participate in reversible redox reactions. This property opens the door for its use as a redox mediator or a precursor to quinone-based oxidants in catalytic cycles. For example, certain palladium-catalyzed reactions utilize benzoquinone derivatives as oxidants to regenerate the active catalyst. nih.gov The isopropoxy groups on this compound would modulate the redox potential of the hydroquinone/quinone couple and enhance its solubility in organic media, potentially allowing for homogeneous catalytic reactions in greener solvents with improved efficiency and catalyst turnover.
Another avenue is the use of this compound as a scaffold for designing novel ligands for transition metal catalysis. By chemically modifying the aromatic ring, coordinating groups (e.g., phosphines, amines) could be introduced. The isopropoxy substituents would then serve as bulky steric groups that can create a specific coordination environment around a metal center, influencing the selectivity and activity of the catalyst in reactions such as cross-coupling, polymerization, or asymmetric synthesis.
Integration in Bio-Inspired and Biomimetic Systems
Nature provides a rich source of inspiration for the design of advanced materials with life-like properties such as self-healing, environmental adaptation, and stimuli-responsiveness. nih.govyoutube.com The hydroquinone moiety, central to this compound, is a key structural motif in biological systems for crosslinking and electron transport.
A compelling bio-inspired application is in the development of advanced hydrogels and composites. Researchers have mimicked the sclerotization process of insect cuticles, where quinone compounds crosslink proteins and polysaccharides to create a hard, durable material. nih.gov In one such system, hydroquinone was used to crosslink chitin nanofibers, resulting in a tenfold increase in the material's tensile strength. researchgate.net this compound could function as a stable, "caged" form of hydroquinone. In a polymer matrix, the protective isopropoxy groups could be cleaved by a specific trigger (e.g., a drop in pH), releasing the reactive hydroquinone precisely when and where it is needed to initiate crosslinking. This would enable the creation of materials that can be hardened on demand for applications in biomedical engineering or regenerative medicine.
Furthermore, the redox-active nature of the hydroquinone core is fundamental to biological electron transfer chains (e.g., Coenzyme Q). There is growing interest in creating biomimetic chemical systems that can replicate these functions. rwth-aachen.de this compound and its derivatives could be incorporated into synthetic membranes or macromolecular assemblies to act as redox-active components, mimicking biological energy conversion or signaling pathways.
Computational Design and Predictive Modeling for New Applications
The advancement of new applications for this compound can be significantly accelerated through the use of computational chemistry and predictive modeling. These in silico tools allow researchers to predict the properties and behavior of molecules before committing to lengthy and resource-intensive laboratory synthesis. Techniques like Quantitative Structure-Property Relationship (QSPR) modeling and Density Functional Theory (DFT) are becoming indispensable in modern chemical research. researchgate.net
DFT studies have already been successfully applied to related dialkoxybenzene compounds to predict their chemical reactivity with high accuracy. For instance, computational analysis of the dinitration of 1,4-dimethoxybenzene (B90301) has explained the reaction's regioselectivity by examining the molecule's frontier molecular orbitals and the effects of solvation. nih.gov A similar approach can be used to predict the most likely sites of reaction for this compound, guiding its functionalization for use in polymers or ligands.
Moreover, Time-Dependent DFT (TD-DFT) can predict the electronic absorption and emission properties of molecules, which is crucial for designing materials for optoelectronic applications. ruc.dk By modeling how the isopropoxy groups affect the electronic structure of the benzene ring, researchers can predict whether derivatives of this compound might be suitable for use as organic light-emitting diodes (OLEDs) or fluorescent sensors. This predictive power allows for the rational design of new molecules with tailored properties, streamlining the discovery process for next-generation materials.
| Computational Method | Property to be Modeled | Predicted Application Area |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO Energies, Electron Density | Predicting redox potential for catalysis; assessing reactivity for novel synthesis nih.gov |
| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra, Electronic Transitions | Designing molecules for optoelectronics and sensors ruc.dk |
| Molecular Dynamics (MD) Simulation | Conformational Analysis, Intermolecular Packing | Predicting liquid crystal phase behavior; modeling polymer chain interactions |
| QSPR Modeling | Boiling Point, Solubility, Refractive Index | Optimizing process conditions for industrial applications |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-Diisopropoxybenzene, and how are reaction conditions optimized for yield?
- Methodological Answer : Synthesis typically involves aromatic electrophilic substitution using alkylation agents (e.g., isopropyl bromide) under Lewis acid catalysis (e.g., SnCl₄ or AlCl₃). Reaction optimization includes varying temperature (e.g., −78°C for controlled kinetics), catalyst concentration, and stoichiometry. Statistical tools like Design of Experiments (DOE) can identify critical parameters, such as solvent polarity and reaction time, to maximize yield. Kinetic analysis using R-squared and F-statistics validates model reliability .
Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural features (e.g., isopropoxy group vibrations at ~1100 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with a C18 column, acetonitrile-water mobile phase (70:30 v/v), and UV detection at 237 nm ensures purity assessment. Calibration curves and retention time reproducibility (<5% RSD) are critical for quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics or thermodynamic data for this compound derivatives?
- Methodological Answer : Contradictions arise from variables like moisture sensitivity of catalysts or solvent impurities. Reproducibility studies under controlled conditions (e.g., inert atmosphere) are essential. Statistical meta-analysis of literature data using Fisher’s exact test or ANOVA identifies outliers. For thermodynamic discrepancies, calorimetry (DSC) or computational Gibbs free energy calculations (DFT) reconcile experimental vs. theoretical values .
Q. What computational approaches predict the reactivity and stability of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) models electron density distribution to predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation). Molecular dynamics simulations assess solvent effects (e.g., polarity on reaction rates). Databases like PubChem and Reaxys provide thermodynamic parameters (ΔHf, logP) for stability predictions under varying pH and temperature .
Q. How can experimental designs assess the toxicological profile of this compound using in vitro models?
- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or LDH release) using human hepatocyte cell lines (e.g., HepG2) evaluate acute toxicity. Genotoxicity is assessed via Ames tests (bacterial reverse mutation) with metabolic activation (S9 fraction). Computational toxicology tools (e.g., OECD QSAR Toolbox) predict endocrine disruption potential based on structural analogs .
Q. What strategies optimize polyalkylation selectivity in this compound synthesis to avoid undesired byproducts?
- Methodological Answer : Steric hindrance from isopropoxy groups directs electrophiles to para positions. Kinetic control via low-temperature reactions (−78°C) minimizes over-alkylation. Monitoring reaction progress with thin-layer chromatography (TLC) and quenching intermediates at partial conversion enhances selectivity. Solvent polarity adjustments (e.g., dichloromethane vs. toluene) further modulate reactivity .
Data Analysis and Validation
Q. How should researchers statistically validate kinetic parameters for this compound reactions?
- Methodological Answer : Non-linear regression analysis (e.g., Levenberg-Marquardt algorithm) fits time-concentration data to rate laws. Confidence intervals for rate constants (k) are derived from standard errors and t-statistics (|t| > 2 for significance). Residual plots and R-squared values (>0.98) ensure model adequacy. Reversible reaction models require fitting to integrated rate equations with equilibrium constants .
Experimental Design Considerations
Q. What factors are critical in designing robust HPLC methods for quantifying this compound degradation products?
- Methodological Answer : Column chemistry (e.g., C18 for hydrophobicity), mobile phase pH (5.0–7.0 to stabilize ionization), and gradient elution profiles resolve degradation products. Detection wavelength selection (237–254 nm) maximizes sensitivity. Method validation includes linearity (R² > 0.995), precision (RSD < 2%), and limit of detection (LOD < 0.1 μg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
